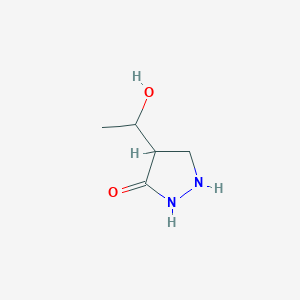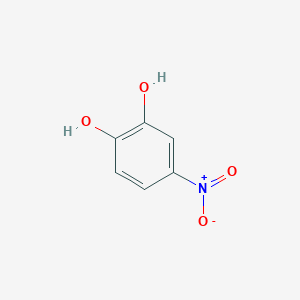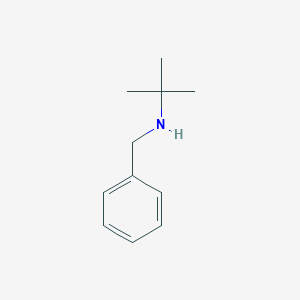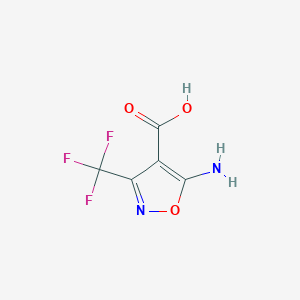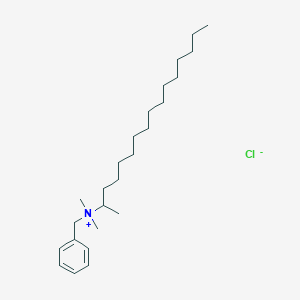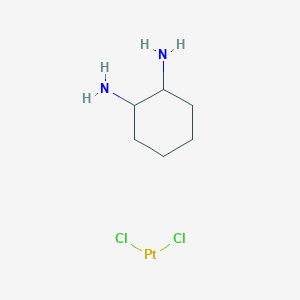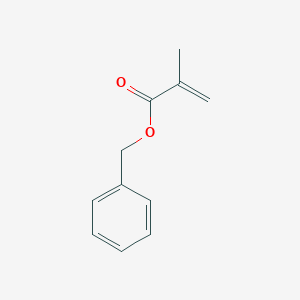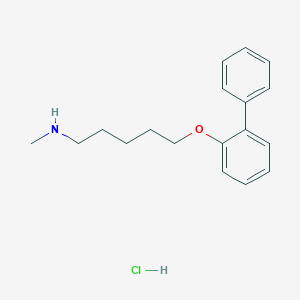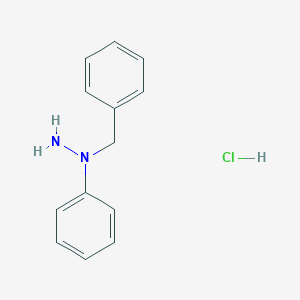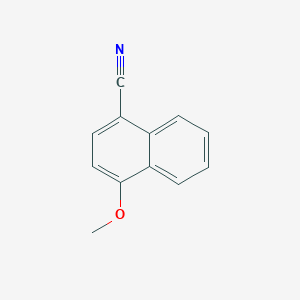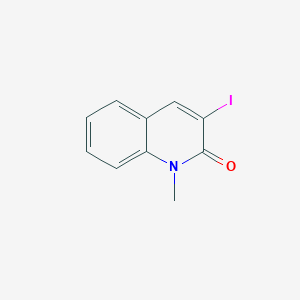
3-Iodo-1-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-methyl-2(1H)-quinolinone, also known as IQ, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a quinoline ring and an iodo group. The compound has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-iodo-1-methyl-2(1H)-quinolinone is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, including DNA and RNA polymerases, topoisomerases, and kinases. The compound has been shown to inhibit the activity of these enzymes, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-iodo-1-methyl-2(1H)-quinolinone have been extensively studied. The compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-iodo-1-methyl-2(1H)-quinolinone in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different properties. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cells and tissues, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 3-iodo-1-methyl-2(1H)-quinolinone. One area of research is the development of new derivatives with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new targets for the compound, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the compound may be studied further for its potential use as a fluorescent probe for the detection of biological molecules.
Synthesemethoden
The synthesis of 3-iodo-1-methyl-2(1H)-quinolinone can be achieved through various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine and a ketone in the presence of an acid catalyst. The Skraup reaction and the Friedländer synthesis both involve the condensation of aniline with a carbonyl compound and an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-methyl-2(1H)-quinolinone has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential application in the development of new drugs, as well as its use as a fluorescent probe for the detection of biological molecules. The compound has also been used as a starting material for the synthesis of other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
138037-41-9 |
|---|---|
Produktname |
3-Iodo-1-methyl-2(1H)-quinolinone |
Molekularformel |
C10H8INO |
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
3-iodo-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |
InChI-Schlüssel |
CRCKGRNETYMWJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
Synonyme |
2(1H)-Quinolinone,3-iodo-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




